Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate

Description

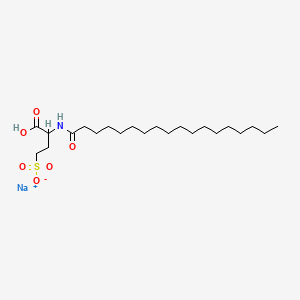

Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate is an anionic surfactant characterized by a C18 (octadecyl) hydrophobic chain linked via an amido group to a butyrate backbone substituted with a sulphonate group. Its IUPAC name reflects the structural features: the octadecyl chain (1-oxooctadecyl), the amino linkage, and the sulphonate group at the 4-position of the butyrate moiety. The compound is registered under CAS and classified as a surfactant, likely used in industrial or cosmetic formulations due to its amphiphilic properties .

The sulphonate group confers strong anionic character, enhancing stability across a wide pH range compared to sulfate-based surfactants. The long alkyl chain (C18) contributes to hydrophobic interactions, reducing critical micelle concentration (CMC) and improving surface activity. This structural balance makes it suitable for applications requiring robust emulsification or detergency .

Properties

CAS No. |

94291-92-6 |

|---|---|

Molecular Formula |

C22H42NNaO6S |

Molecular Weight |

471.6 g/mol |

IUPAC Name |

sodium;4-hydroxy-3-(octadecanoylamino)-4-oxobutane-1-sulfonate |

InChI |

InChI=1S/C22H43NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20(22(25)26)18-19-30(27,28)29;/h20H,2-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);/q;+1/p-1 |

InChI Key |

XDIZPRWNZSWAQP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate involves the reaction of octadecanoic acid with a suitable amine, followed by sulfonation. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves replacing one functional group with another, often under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving cell membranes and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of emulsifiers, surfactants, and other industrial chemicals

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Sodium Hydrogen 2-[(1-Oxododecyl)Amino]-4-Sulphonatobutyrate

- Alkyl Chain : Shorter C12 (dodecyl) chain.

- Impact : Reduced hydrophobicity compared to the C18 analog, leading to higher CMC and lower surface activity. Suitable for milder formulations (e.g., personal care) where solubility is prioritized .

Disodium Tallowamido MEA-Sulfosuccinate (CAS 90268-41-0)

- Structure : Sulfosuccinate ester with a tallow-derived (C16–C18) amido group.

- Function : Anionic surfactant with high foaming capacity and mildness, commonly used in shampoos and body washes. The sulfosuccinate group enhances biodegradability but may be less pH-stable than sulphonates .

Functional Analogs

Disodium Tallowamphodiacetate (CAS 93804-76-3)

- Structure : Amphoteric surfactant with a C18 chain, carboxymethyl, and hydroxyethyl groups.

- Function : Exhibits pH-dependent charge (anionic at high pH, cationic at low pH). Used in conditioners for its mildness and compatibility with cationic actives .

Sodium 4-(Methylthio)-2-Oxobutyrate (CAS 51828-97-8)

- Structure : Short-chain sodium salt with a methylthio group.

- Function : Primarily a chemical intermediate rather than a surfactant. Highlights the diversity in sodium carboxylate applications .

Comparative Analysis Table

Key Research Findings

- Chain Length vs. Performance : Longer alkyl chains (C18) improve surface activity but reduce solubility. The C18 compound is ideal for low-water formulations, whereas C12 analogs are better for aqueous systems .

- Sulphonates vs. Sulfosuccinates : Sulphonates offer superior pH stability, making them preferable in harsh environments. Sulfosuccinates excel in mildness and biodegradability .

- Amphoteric Surfactants : Compounds like Disodium Tallowamphodiacetate provide versatility in formulations requiring pH adaptability but lack the anionic strength of sulphonates .

Biological Activity

Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate, also known as sodium hydrogen N-(1-oxooctadecyl)-L-glutamate, is a compound with notable biological activities, particularly in the fields of pharmaceuticals and cosmetics. Its unique structure allows it to function as an anionic surfactant and emulsifier, which can influence various biological processes.

- CAS Number : 94291-92-6

- Molecular Formula : C22H42NNaO6S

- Molecular Weight : 471.627 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in water, making it suitable for various applications in aqueous formulations.

1. Surfactant Properties

This compound exhibits significant surfactant properties. This characteristic is crucial for its application in formulations that require emulsification or stabilization of mixtures. The compound's ability to reduce surface tension enhances the solubility of hydrophobic compounds, facilitating their absorption in biological systems .

2. Skin Sensitization

Research indicates that this compound may act as an amino acid alkyl amide sensitizer. In cosmetic formulations, it has been associated with allergic contact dermatitis in sensitive individuals. This highlights the need for careful formulation and testing when used in topical applications .

3. Pharmaceutical Applications

In pharmaceutical contexts, this compound has been studied for its potential use in drug delivery systems. Its surfactant properties can enhance the bioavailability of poorly soluble drugs by forming stable emulsions or micelles, which improve drug absorption and therapeutic efficacy .

Case Study 1: Emulsifying Properties in Cosmetic Formulations

A study published by Carneiro Leal et al. (2022) examined the use of this compound as an emulsifier in a natural emulsion designed for topical applications. The findings demonstrated that the compound effectively stabilized oil-in-water emulsions, improving the texture and stability of the formulation while enhancing skin hydration .

Case Study 2: Drug Delivery Systems

Nazir et al. (2019) investigated the impact of this compound on self-emulsifying drug delivery systems (SEDDS). Their research showed that incorporating this compound significantly improved the release profile of hydrophobic drugs, suggesting its potential utility in enhancing oral bioavailability .

Table of Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.